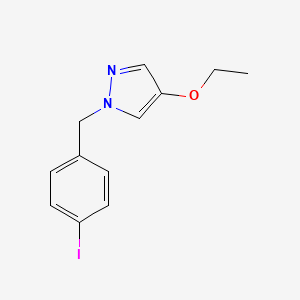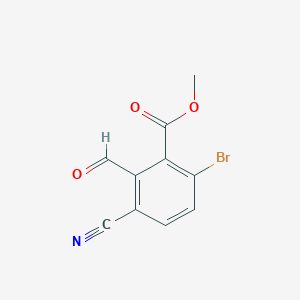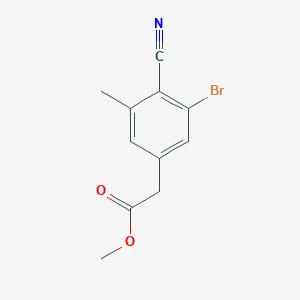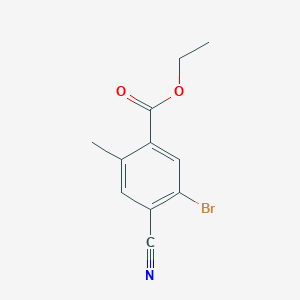
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole
Overview
Description
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole, commonly referred to as EIBP, is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds consisting of three nitrogen atoms and two carbon atoms. This compound has been studied for its ability to act as a ligand for certain enzymes and receptors, as well as its ability to interact with DNA. EIBP has been used in a variety of scientific research applications, including drug design and development, protein-ligand binding, and biochemical and physiological studies.
Scientific Research Applications
Negishi Cross-Coupling Reactions
A study focused on the Negishi palladium-catalyzed cross-coupling reaction involving 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This process enabled the synthesis of 4-benzyl-3-ethoxy-1H-pyrazoles derivatives, which are valuable in the preparation of new chemical entities (Coutant & Janin, 2014).
Tautomerism in Curcuminoid NH-pyrazoles
Research on the tautomerism of NH-pyrazoles, including 4-ethoxy derivatives, revealed insights into their structures and behaviors in different states. This study provides significant understanding of the structural dynamics of these compounds (Cornago et al., 2009).
Synthesis and Biological Evaluation
Research involving the synthesis and evaluation of Schiff bases containing pyrazole rings, which include derivatives like 4-ethoxy-1H-pyrazole, showed promising antioxidant and α-glucosidase inhibitory activities. Such studies highlight the potential of these compounds in pharmacological applications (Pillai et al., 2019).
Antitumor Activity
A series of new indole derivatives, including 1-(4-methoxybenzyl)indol-3-yl)(1H-pyrazol-1-yl)methanones, were developed and tested for tumor cell-growth inhibition. This indicates the potential of 4-ethoxy-1H-pyrazole derivatives in cancer research (Farghaly, 2010).
Metalation and Functionalization of Pyrazole 1-Oxides
A study on the metalation and functionalization of pyrazole 1-oxides, including 4-ethoxy derivatives, demonstrated their utility in the synthesis of complex organic compounds. This research is relevant for developing new methods in organic chemistry (Paulson et al., 2002).
Synthesis of Silver(I) Complexes
Research on the synthesis of 4-(alkyl)pyrazoles, including 4-ethoxy derivatives, and their application in creating silver(I) complexes provides insights into the development of novel materials with potential applications in various fields (Reger et al., 2003).
properties
IUPAC Name |
4-ethoxy-1-[(4-iodophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDNSCZQCYZRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















